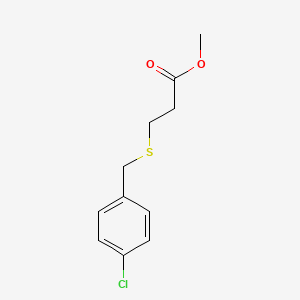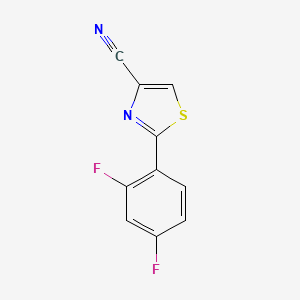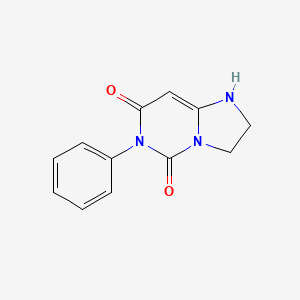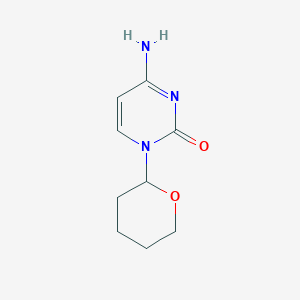
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid is a complex organic compound with the molecular formula C9H13N3O4 This compound is characterized by its pyrimidine ring structure, which is substituted with amino and hydroxyl groups, and a propylpentanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine derivative under acidic conditions.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through selective nitration and subsequent reduction reactions.
Attachment of the Propylpentanoic Acid Side Chain: The side chain is attached via an alkylation reaction using a suitable alkyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Amino-2,6-dihydroxy-5-pyrimidinyl)pentanoic acid
- 5-(1-Amino-2,4-dihydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)pentanoic acid
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(1-naphthyl)pentanoic acid
Uniqueness
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a propylpentanoic acid side chain. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
79333-31-6 |
|---|---|
Fórmula molecular |
C12H19N3O4 |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-propylpentanoic acid |
InChI |
InChI=1S/C12H19N3O4/c1-2-4-7(11(18)19)5-3-6-8-9(16)14-12(13)15-10(8)17/h7H,2-6H2,1H3,(H,18,19)(H4,13,14,15,16,17) |
Clave InChI |
HRBUOJWEUDYCSY-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCC1=C(N=C(NC1=O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


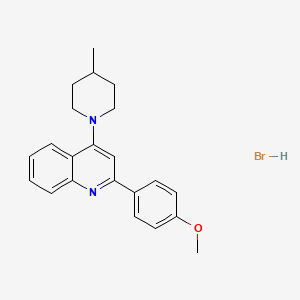


![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)



